

## Physical and chemical properties of 2-Methoxy-2-methylbutan-1-amine

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Compound of Interest

Compound Name: 2-Methoxy-2-methylbutan-1-amine

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# Technical Guide: 2-Methoxy-2-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **2-Methoxy-2-methylbutan-1-amine**. Due to a lack of extensive experimental data in peer-reviewed literature, this guide combines available database information with predicted properties from computational models. It also outlines plausible synthetic routes and discusses the expected chemical reactivity of the molecule, supported by general principles of organic chemistry. This document aims to serve as a foundational resource for researchers interested in this compound for applications in drug discovery and development.

## **Chemical Identity**



Identifier	Value	
IUPAC Name	2-Methoxy-2-methylbutan-1-amine	
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	
SMILES	CCC(C)(CN)OC	
InChI	InChI=1S/C6H15NO/c1-4-6(2,5-7)8-3/h4- 5,7H2,1-3H3	
InChlKey	WEHCJNHXUFEVNZ-UHFFFAOYSA-N	
CAS Number	145550-56-7[1]	

## **Predicted Physicochemical Properties**

Quantitative data for **2-Methoxy-2-methylbutan-1-amine** is not widely available in published experimental literature. The following table summarizes key physicochemical properties predicted by various computational models. These values should be used as estimates and confirmed by experimental data.

Property	Predicted Value	Source
Molecular Weight	117.19 g/mol	Computational
Boiling Point	145-155 °C	Estimation based on structural analogs
Density	0.85-0.95 g/cm³	Estimation based on structural analogs
pKa (of the conjugate acid)	9.5 - 10.5	ALOGPS[2]
logP (Octanol-Water Partition Coefficient)	0.3 - 1.0	ALOGPS, Molinspiration[2][3]
Water Solubility	Moderately Soluble	ALOGPS[2]
Polar Surface Area (PSA)	35.25 Ų	Molinspiration[3]



#### **Proposed Synthetic Protocols**

While a specific, validated synthesis for **2-Methoxy-2-methylbutan-1-amine** is not documented in readily accessible literature, its structure suggests several plausible synthetic routes based on established organic reactions. Two such potential pathways are the Ritter reaction and the Hofmann rearrangement.

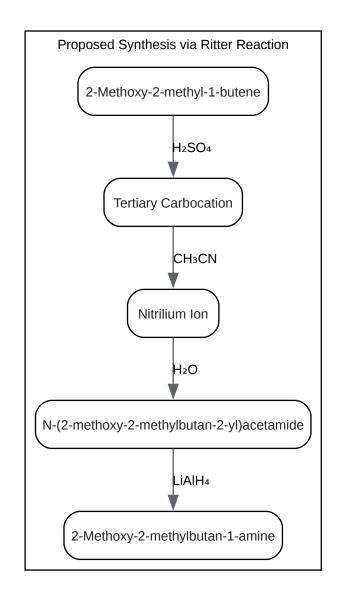
#### Synthesis via the Ritter Reaction

The Ritter reaction involves the reaction of a carbocation source with a nitrile, followed by hydrolysis to yield an amide, which can then be reduced to the target amine. For **2-Methoxy-2-methylbutan-1-amine**, a potential precursor is 2-methoxy-2-methyl-1-butene.

Experimental Protocol (Proposed):

- Carbocation Formation: 2-methoxy-2-methyl-1-butene is dissolved in a suitable nitrile, such as acetonitrile, and cooled in an ice bath. A strong acid, like concentrated sulfuric acid, is added dropwise to generate the tertiary carbocation.
- Nitrilium Ion Formation: The carbocation is trapped by the nitrile to form a stable nitrilium ion intermediate.
- Hydrolysis: The reaction mixture is carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form N-(2-methoxy-2-methylbutan-2-yl)acetamide.
- Amide Reduction: The resulting amide is isolated and then reduced to the final product, 2-Methoxy-2-methylbutan-1-amine, using a strong reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>) in an anhydrous ether solvent.
- Purification: The final product is purified by distillation or chromatography.





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Caption: Proposed synthetic workflow for **2-Methoxy-2-methylbutan-1-amine** via the Ritter Reaction.

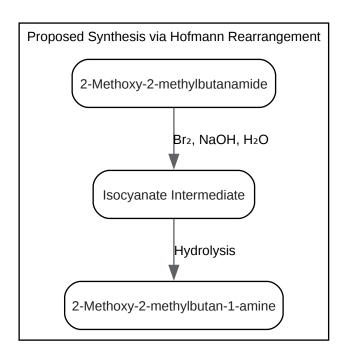
#### Synthesis via Hofmann Rearrangement

The Hofmann rearrangement of a primary amide provides a route to a primary amine with one less carbon atom. The precursor for this synthesis would be 2-methoxy-2-methylbutanamide.

Experimental Protocol (Proposed):



- Amide Preparation: 2-methoxy-2-methylbutanoic acid (which can be synthesized from 2-hydroxy-2-methylbutanoic acid) is converted to its acid chloride using thionyl chloride (SOCl<sub>2</sub>). The acid chloride is then reacted with ammonia to form 2-methoxy-2-methylbutanamide.
- Rearrangement: The amide is treated with an aqueous solution of sodium hypobromite (or sodium hydroxide and bromine) and heated. The amide undergoes rearrangement to form an isocyanate intermediate.
- Hydrolysis: The isocyanate is hydrolyzed in situ by the aqueous base to yield the primary amine, 2-Methoxy-2-methylbutan-1-amine.
- Purification: The product is isolated from the reaction mixture, for instance, by extraction, and then purified by distillation.



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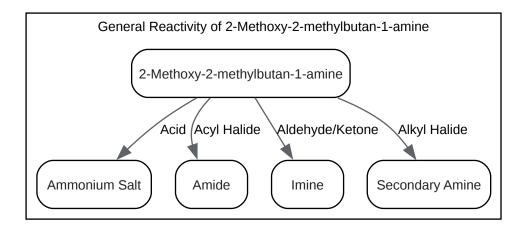
Caption: Proposed synthetic workflow for **2-Methoxy-2-methylbutan-1-amine** via the Hofmann Rearrangement.

#### **Chemical Reactivity and Stability**



The chemical reactivity of **2-Methoxy-2-methylbutan-1-amine** is dictated by its primary amine functionality and the tertiary carbon atom adjacent to the methoxy group.

- Basicity: The primary amine group is basic and will react with acids to form the corresponding ammonium salt. The pKa of the conjugate acid is predicted to be in the range of 9.5-10.5.
- Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile.
   It is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.
- Steric Hindrance: The presence of a tertiary carbon adjacent to the aminomethyl group may introduce steric hindrance, potentially slowing down the rate of certain nucleophilic substitution reactions compared to less hindered primary amines.
- Stability: The molecule is expected to be relatively stable under normal conditions. However, like many amines, it may be susceptible to oxidation over time, especially in the presence of air and light. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.



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